molecular formula C14H16N2O B6092285 4-(2-methyl-5-propylpyrimidin-4-yl)phenol

4-(2-methyl-5-propylpyrimidin-4-yl)phenol

Cat. No.: B6092285
M. Wt: 228.29 g/mol
InChI Key: KYTLFPHFCDRYQE-UHFFFAOYSA-N
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Description

4-(2-methyl-5-propylpyrimidin-4-yl)phenol is an organic compound that features a pyrimidine ring substituted with a phenol group

Properties

IUPAC Name

4-(2-methyl-5-propylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-4-12-9-15-10(2)16-14(12)11-5-7-13(17)8-6-11/h5-9,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLFPHFCDRYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-5-propylpyrimidin-4-yl)phenol typically involves the formation of the pyrimidine ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-5-propylpyrimidine with phenol in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-propylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitro-substituted phenols

Scientific Research Applications

4-(2-methyl-5-propylpyrimidin-4-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-methyl-5-propylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-5-ethylpyrimidin-4-yl)phenol
  • 4-(2-methyl-5-butylpyrimidin-4-yl)phenol
  • 4-(2-methyl-5-isopropylpyrimidin-4-yl)phenol

Uniqueness

4-(2-methyl-5-propylpyrimidin-4-yl)phenol is unique due to its specific alkyl substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interaction with molecular targets compared to its analogs.

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